1-[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-phenoxybenzyl)methanamine
Overview
Description
1,3,4-Oxadiazoles are organic compounds that possess a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms and one oxygen atom . They are part of a broader class of compounds known as heterocycles, which are widely used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles has been a topic of interest due to their biological activity. Various methods have been developed to synthesize 1,3,4-oxadiazole derivatives .Molecular Structure Analysis
The oxadiazole molecule is composed of a five-membered heterocyclic ring, which includes two nitrogen atoms and one oxygen atom .Chemical Reactions Analysis
1,3,4-Oxadiazoles can undergo a variety of chemical reactions due to the presence of the heterocyclic ring. The type of reaction and the products formed can depend on the specific substituents attached to the ring .Physical and Chemical Properties Analysis
The physical and chemical properties of a 1,3,4-oxadiazole can vary depending on its specific structure and substituents. For example, the compound N-Methyl-1-(3-propyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride has a molecular weight of 191.66 .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methyl-1-(4-phenoxyphenyl)methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-24(15-21-22-20(23-26-21)13-16-7-8-16)14-17-9-11-19(12-10-17)25-18-5-3-2-4-6-18/h2-6,9-12,16H,7-8,13-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOPFZKPGAOSTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC2=CC=CC=C2)CC3=NC(=NO3)CC4CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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